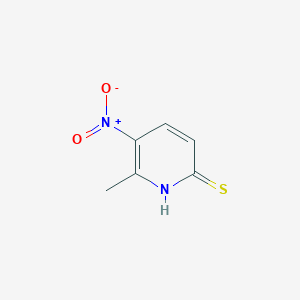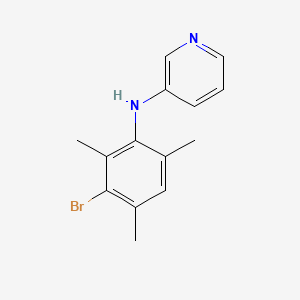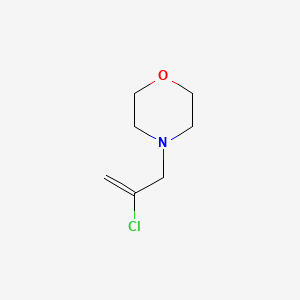![molecular formula C17H15FO2 B14115816 Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)
Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2’-ethenyl-2-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and an ethenyl group attached to the biphenyl structure, along with an ethyl ester functional group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-ethenyl-2-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid. For example, 2-fluoro-4-bromobiphenyl can be reacted with phenylboronic acid in the presence of a palladium catalyst to form 2-fluoro-[1,1’-biphenyl].
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the biphenyl derivative is reacted with an alkene in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl 2’-ethenyl-2-fluoro-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2’-ethenyl-2-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted biphenyl derivatives.
Substitution: Formation of amine or thiol-substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
Ethyl 2’-ethenyl-2-fluoro-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals .
Mecanismo De Acción
The mechanism of action of Ethyl 2’-ethenyl-2-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Ethyl 2’-ethenyl-2-fluoro-[1,1’-biphenyl]-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure but lacks the ethenyl group.
Tarenflurbil: An investigational drug for Alzheimer’s disease that shares the biphenyl core but has different substituents.
Brequinar: An anticancer agent with a biphenyl structure but different functional groups, used in the treatment of various cancers .
Propiedades
Fórmula molecular |
C17H15FO2 |
|---|---|
Peso molecular |
270.30 g/mol |
Nombre IUPAC |
ethyl 4-(2-ethenylphenyl)-3-fluorobenzoate |
InChI |
InChI=1S/C17H15FO2/c1-3-12-7-5-6-8-14(12)15-10-9-13(11-16(15)18)17(19)20-4-2/h3,5-11H,1,4H2,2H3 |
Clave InChI |
XKQXNDZRNAHEIP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2C=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)


![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)




![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14115784.png)

![Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14115794.png)

![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B14115814.png)
